Ahn 086

描述

属性

IUPAC Name |

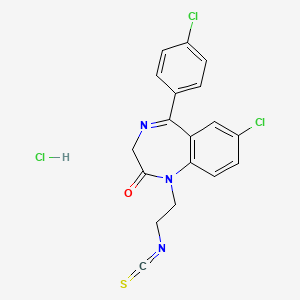

7-chloro-5-(4-chlorophenyl)-1-(2-isothiocyanatoethyl)-3H-1,4-benzodiazepin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3OS.ClH/c19-13-3-1-12(2-4-13)18-15-9-14(20)5-6-16(15)23(8-7-21-11-25)17(24)10-22-18;/h1-6,9H,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUTZPYBBPRLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)Cl)CCN=C=S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145964 | |

| Record name | AHN 086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103625-22-5 | |

| Record name | AHN 086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHN 086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ahn 086 as an Irreversible Ligand for the Translocator Protein (TSPO): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of Ahn 086, a potent and irreversible ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This compound, a derivative of 4'-chlorodiazepam (Ro 5-4864), is distinguished by its isothiocyanate moiety, which facilitates covalent modification of the receptor. This document consolidates the available data on the binding characteristics of this compound, details relevant experimental methodologies, and explores the potential downstream signaling consequences of its irreversible interaction with TSPO. Due to the limited specific data on this compound, this guide also incorporates information from studies on its parent compound and other TSPO ligands to provide a broader context for its mechanism of action and potential applications in research and drug development.

Introduction to this compound and TSPO

The Translocator Protein (TSPO) is a highly conserved 18 kDa protein primarily located on the outer mitochondrial membrane. It is a key component of a multiprotein complex involved in a multitude of cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and the regulation of apoptosis and inflammation. Upregulation of TSPO is a well-established biomarker for neuroinflammation and is associated with various neuropathologies.

This compound is a derivative of the high-affinity TSPO ligand 4'-chlorodiazepam (Ro 5-4864), distinguished by the presence of a reactive isothiocyanate (-N=C=S) group. This functional group confers upon this compound the ability to bind irreversibly to TSPO, making it a valuable tool for studying the long-term consequences of TSPO modulation and for labeling the receptor in biochemical studies. The irreversible nature of its binding is attributed to the formation of a covalent bond with a nucleophilic amino acid residue within the TSPO binding pocket, suggested to be a histidine.

Chemical Structure and Synthesis

Proposed Structure of this compound:

A plausible structure for this compound involves the substitution of one of the aromatic protons on the 4'-chlorophenyl ring with the isothiocyanate group.

General Synthetic Approach:

The synthesis of isothiocyanates from primary amines is a common method. A potential synthetic route for this compound would involve the preparation of an amino-derivative of 4'-chlorodiazepam, followed by reaction with a thiocarbonylating agent, such as thiophosgene or a related reagent, to yield the isothiocyanate.

Binding Characteristics and Quantitative Data

This compound exhibits high affinity and specificity for TSPO. The irreversible nature of its binding has been demonstrated through competition binding assays.

| Parameter | Value | Species/Tissue | Reference |

| IC | ~1.3 nM | Rat Kidney Membranes | [1] |

| Binding Nature | Irreversible | Rat Kidney Membranes | [1] |

| Specificity | Does not inhibit [³H]flunitrazepam binding to central benzodiazepine receptors at concentrations up to 1 µM | N/A | [1] |

Note: Quantitative data on the kinetics of irreversible binding for this compound, such as the inactivation rate constant (kinact) and the inhibition constant (KI), are not currently available in the literature.

Experimental Protocols

Preparation of Rat Kidney Mitochondrial Membranes

This protocol is adapted from methods for isolating mitochondria for binding assays.

-

Tissue Homogenization: Euthanize adult rats and perfuse with ice-cold saline. Excise the kidneys and place them in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Mitochondrial Pelletization: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in homogenization buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Preparation: Resuspend the final mitochondrial pellet in the desired assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and determine the protein concentration using a standard method like the Bradford assay.

Irreversible Binding Assay

This protocol is based on the original study of this compound.

-

Incubation Mixture: In a final volume of 1 mL, combine the prepared rat kidney mitochondrial membranes (typically 50-100 µg of protein), the radiolabeled TSPO ligand [³H]Ro 5-4864 (at a concentration near its K

d, e.g., 2 nM), and varying concentrations of this compound. -

Incubation Conditions: Incubate the mixture at 0°C in 50 mM potassium phosphate buffer (pH 7.0). The time-dependent inhibition can be observed by varying the incubation time.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution containing a high concentration of a non-radiolabeled ligand to reduce non-specific binding.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC

50value of this compound by plotting the percentage of inhibition of [³H]Ro 5-4864 binding against the logarithm of the this compound concentration. To demonstrate irreversibility, pre-incubate the membranes with this compound, then wash extensively to remove unbound ligand before performing the binding assay with [³H]Ro 5-4864. A persistent inhibition after washing indicates irreversible binding.

Determination of kinact and KI for Irreversible Ligands

While not yet performed for this compound, the following is a general protocol for determining the kinetic parameters of irreversible inhibitors.

-

Assay Setup: Incubate the target protein (TSPO-containing membranes) with multiple concentrations of the irreversible inhibitor (this compound) over a time course.

-

Measurement of Target Activity/Binding: At various time points, measure the remaining activity or binding capacity of the target protein. This can be done by adding a fluorescent or radiolabeled probe that binds to the active site.

-

Calculation of k

obs: For each inhibitor concentration, plot the percentage of remaining activity/binding against time. Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs). -

Determination of k

inactand KI: Plot the calculated kobsvalues against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs= kinact* [I] / (KI+ [I]) , where [I] is the inhibitor concentration. This will yield the values for kinact(the maximal rate of inactivation) and KI(the inhibitor concentration at half-maximal inactivation rate).

Signaling Pathways and Cellular Effects

Direct studies on the downstream cellular effects of this compound are lacking. However, based on the known functions of TSPO and the effects of other TSPO ligands, irreversible binding of this compound is expected to have profound and long-lasting consequences on cellular physiology.

Potential Downstream Effects of Irreversible TSPO Ligation:

-

Steroidogenesis: Sustained activation or inhibition of cholesterol transport into the mitochondria, leading to altered synthesis of neurosteroids like pregnenolone.

-

Mitochondrial Respiration: Long-term modulation of the mitochondrial membrane potential and ATP production.

-

Reactive Oxygen Species (ROS) Production: Persistent changes in mitochondrial ROS generation, which can impact cellular signaling and oxidative stress levels.

-

Apoptosis: Irreversible modulation of the mitochondrial permeability transition pore (mPTP), potentially leading to either pro- or anti-apoptotic effects depending on the cellular context.

-

Inflammation: Lasting alteration of inflammatory signaling pathways in immune cells like microglia, where TSPO is highly expressed during activation.

Visualizations

Caption: Proposed two-step mechanism of irreversible TSPO inhibition by this compound.

Caption: Workflow for determining the inhibitory potency of this compound.

Caption: Potential cellular consequences of irreversible TSPO modification by this compound.

Conclusion and Future Directions

This compound stands as a potent and specific irreversible ligand for TSPO. Its ability to form a covalent bond with the receptor makes it an invaluable research tool for probing the long-term functional roles of TSPO. However, a comprehensive understanding of this compound is hampered by a lack of contemporary research.

Key areas for future investigation include:

-

Definitive Structural Characterization and Synthesis: Elucidation of the precise chemical structure of this compound and the development of a reproducible synthetic protocol.

-

Kinetic Analysis: Detailed kinetic studies to determine the k

inactand KIvalues for its interaction with TSPO from various species. -

Identification of the Covalent Binding Site: Use of techniques such as mass spectrometry and site-directed mutagenesis to definitively identify the amino acid residue(s) that this compound covalently modifies.

-

Elucidation of Downstream Cellular Effects: In-depth studies to characterize the specific and long-term consequences of irreversible TSPO ligation by this compound on cellular signaling pathways, mitochondrial function, and overall cell fate.

Further research into this compound will not only enhance our understanding of TSPO biology but also potentially pave the way for the development of novel therapeutics targeting this important mitochondrial protein.

References

In-Depth Technical Guide to the Core Structure and Function of AHN 086

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHN 086 is a potent and selective irreversible ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This technical guide provides a comprehensive overview of the core structure, synthesis, and biological activity of this compound. It details its mechanism of action as an irreversible binder to TSPO and explores the downstream signaling pathways implicated in its function, including the modulation of inflammatory responses through the NLRP3 inflammasome and NF-κB signaling. This document synthesizes available quantitative data, provides detailed experimental protocols for its synthesis and binding assays, and visualizes key pathways to facilitate further research and drug development efforts centered on this compound.

Core Structure and Chemical Properties

This compound is chemically identified as 1-(2-isothiocyanatoethyl)-7-chloro-1,3-dihydro-5-(4-chlorophenyl)-2H-1,4-benzodiazepine-2-one hydrochloride. It is a derivative of the well-known benzodiazepine Ro 5-4864 (4'-chlorodiazepam), distinguished by the presence of a reactive isothiocyanate (-N=C=S) group. This functional group is responsible for its characteristic irreversible binding to its target protein.

Chemical Structure of the Parent Compound (Ro 5-4864):

-

SMILES: CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl

-

InChI: InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3

The isothiocyanate moiety in this compound is attached to the N1 position of the benzodiazepine ring via an ethyl linker, replacing the methyl group of Ro 5-4864.

Synthesis of this compound

-

Synthesis of the Benzodiazepine Scaffold: This typically involves the condensation of a substituted 2-aminobenzophenone with an amino acid or its derivative. For this compound, the starting materials would be 2-amino-5-chloro-4'-chlorobenzophenone and a suitable N-substituted glycine derivative to introduce the ethylamine side chain at the N1 position.

-

Introduction of the Amine Functionality: The N1-position of the benzodiazepine ring would be alkylated with a protected 2-aminoethyl group (e.g., using 2-bromoethylamine hydrobromide with a suitable protecting group on the amine).

-

Deprotection and Formation of the Isothiocyanate: Following deprotection of the primary amine, the isothiocyanate group is introduced. This is commonly achieved by reacting the amine with thiophosgene or a less toxic equivalent like 1,1'-thiocarbonyldiimidazole in the presence of a base.

Logical Workflow for the Synthesis of this compound:

Quantitative Data: Binding Affinity

This compound is characterized by its high affinity and irreversible binding to the translocator protein (TSPO). The inhibitory concentration (IC50) for this compound has been determined to be approximately 1.3 nM. The irreversible nature of its binding is due to the covalent modification of a nucleophilic residue, suggested to be a histidine, within the binding site of TSPO by the electrophilic isothiocyanate group.

For comparison, the binding affinities (Ki) of various reversible TSPO ligands are presented in the table below.

| Compound | Ki (nM) | Reference |

| [¹¹C]DAA1106 | 0.043 (rat brain) | [1] |

| [¹¹C]VC701 | 0.11 (IC50) | [1] |

| [¹⁸F]FEPPA | 0.07 | [2] |

| CB-86 | 1.6 | [3] |

| [¹¹C]NMPIGA | 5.7 | [4] |

| [¹⁸F]FEBMP | 6.6 | |

| [¹⁸F]DPA-714 | 7.0 | |

| (R)-PK11195 | 9.3 |

Experimental Protocols

General Protocol for Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for TSPO, which can be adapted for use with [³H]this compound as the radioligand.

Materials:

-

Membrane preparation from a tissue or cell line expressing TSPO (e.g., rat kidney, C6 glioma cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]this compound.

-

Unlabeled competing ligand (e.g., Ro 5-4864 or PK11195) for determining non-specific binding.

-

Test compounds at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of unlabeled ligand (e.g., 10 µM Ro 5-4864) for non-specific binding.

-

50 µL of varying concentrations of the test compound.

-

50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd value).

-

150 µL of the diluted membrane preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). Due to the irreversible nature of this compound, incubation times may need to be carefully optimized.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation if a reversible radioligand is used for competition. For irreversible ligands like this compound, kinetic analysis would be more appropriate.

Workflow for a Radioligand Binding Assay:

Signaling Pathways

This compound, by binding to TSPO, can modulate several downstream signaling pathways. TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including inflammation, apoptosis, and steroidogenesis.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Activation of TSPO by ligands has been shown to modulate the NLRP3 inflammasome. While direct evidence for this compound is limited, other TSPO ligands have been demonstrated to inhibit NLRP3 inflammasome activation. The proposed mechanism involves the regulation of mitochondrial function, such as maintaining mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS), which are known triggers for NLRP3 activation.

Signaling Pathway of TSPO and NLRP3 Inflammasome:

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The activation of NF-κB is a central event in inflammatory responses. Some studies suggest that TSPO ligands can modulate NF-κB signaling. This may occur through the regulation of mitochondrial ROS production, as ROS can act as second messengers in NF-κB activation. By reducing mitochondrial ROS, TSPO ligands like this compound could potentially attenuate the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory genes.

References

- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ahn 086 and Translocator Protein (TSPO) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Ahn 086, a potent and irreversible ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is a multifaceted protein primarily located on the outer mitochondrial membrane, where it is implicated in a variety of crucial cellular processes.[1][2] Its involvement in steroidogenesis, apoptosis, neuroinflammation, and cellular metabolism has made it a significant target for therapeutic and diagnostic development.[3][4] this compound, as a derivative of the well-characterized TSPO ligand 4'-chlorodiazepam (Ro5-4864), offers a unique tool for probing the function of TSPO due to its irreversible binding nature.[5] This guide will delve into the quantitative data available, detailed experimental protocols for studying TSPO ligands, and the intricate signaling pathways associated with TSPO function.

Core Concepts: this compound and TSPO

This compound is a derivative of 4'-chlorodiazepam (Ro5-4864) that incorporates an isothiocyanate group, enabling it to form a covalent bond with its target, the Translocator Protein. This irreversible binding makes this compound a powerful tool for labeling and studying TSPO, as it allows for the permanent modification and identification of the protein. It exhibits a high affinity for TSPO, with an IC50 value of approximately 1.3 nM for binding to kidney TSPO. Notably, this compound is highly selective for TSPO and does not show significant binding to central-type benzodiazepine receptors at concentrations up to 1 µM.

TSPO is an 18 kDa protein most abundantly found on the outer mitochondrial membrane, where it is thought to form a complex with other proteins, including the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), as part of the mitochondrial permeability transition pore (mPTP). Its functions are diverse and tissue-specific, with prominent roles in:

-

Cholesterol Transport and Steroidogenesis: TSPO is believed to play a role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroid hormones.

-

Apoptosis: Through its association with the mPTP, TSPO is involved in the regulation of programmed cell death.

-

Neuroinflammation: TSPO expression is significantly upregulated in activated microglia, making it a key biomarker for neuroinflammatory processes in the brain.

-

Mitochondrial Respiration and Bioenergetics: Emerging evidence suggests that TSPO plays a role in regulating mitochondrial function, including cellular respiration and energy metabolism.

Data Presentation

Quantitative data on the direct functional effects of this compound are limited in publicly available literature. However, data from its parent compound, Ro5-4864, can serve as a valuable proxy to understand the potential impact of TSPO ligation.

| Ligand | Target | Assay Type | Cell/Tissue Type | Key Parameter | Value | Reference |

| This compound | TSPO (PBR) | Radioligand Binding | Rat Kidney | IC50 | ~1.3 nM | |

| Ro5-4864 | TSPO (PBR) | Pregnenolone Synthesis | Isolated MA-10 Leydig cell mitochondria | Fold-increase in pregnenolone | 1.8 to 2-fold |

Note: The data for Ro5-4864 is presented as an indicator of the potential functional effects of high-affinity TSPO agonism. Further studies are required to quantify the specific effects of this compound's irreversible binding on these cellular processes.

Experimental Protocols

Radioligand Binding Assay for TSPO (Adapted for Irreversible Ligands)

This protocol describes a method to determine the binding characteristics of ligands to TSPO in tissue homogenates, with modifications to account for an irreversible ligand like this compound.

Materials:

-

Tissue of interest (e.g., kidney, brain)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: e.g., [³H]Ro5-4864 or a tritiated version of this compound

-

Unlabeled Ligand: this compound or other competing ligands

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction containing TSPO.

-

Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

For saturation experiments, set up tubes containing a fixed amount of membrane protein and increasing concentrations of the radioligand.

-

For competition experiments, use a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, include a set of tubes with a high concentration of a non-radioactive, high-affinity TSPO ligand (e.g., 10 µM Ro5-4864).

-

Incubate the tubes at 4°C for a specified time (e.g., 90 minutes for reversible ligands). For irreversible ligands like this compound, a time-course experiment is necessary to determine the rate of covalent binding.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition experiments, plot the percentage of specific binding against the concentration of the competitor and use non-linear regression to determine the IC50 value.

-

Mitochondrial Protein Extraction and SDS-PAGE

This protocol outlines the procedure for isolating mitochondrial proteins for analysis by SDS-PAGE and Western blotting.

Materials:

-

Cultured cells or tissue

-

Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease inhibitors.

-

SDS-PAGE sample buffer (Laemmli buffer)

-

BCA Protein Assay Kit

Procedure:

-

Mitochondria Isolation:

-

Homogenize cells or tissue in ice-cold MIB using a Dounce homogenizer.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet with MIB and repeat the centrifugation.

-

-

Protein Extraction and Quantification:

-

Resuspend the mitochondrial pellet in Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

-

Transfer the supernatant (mitochondrial protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE:

-

Mix the protein extract with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein into the wells of a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with Coomassie Blue or proceed to Western blot analysis.

-

Steroidogenesis Assay (Pregnenolone Measurement)

This protocol describes a method to measure the production of pregnenolone, the initial product of steroidogenesis, in cultured cells.

Materials:

-

Steroidogenic cell line (e.g., MA-10 Leydig cells, H295R adrenocortical cells)

-

Cell culture medium

-

This compound or other test compounds

-

Stimulating agent (e.g., hCG or forskolin)

-

Pregnenolone ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with this compound or other test compounds for a specified duration.

-

Stimulate steroidogenesis by adding a stimulating agent (e.g., hCG) to the culture medium.

-

Incubate for a defined period (e.g., 2-4 hours) to allow for pregnenolone production.

-

-

Sample Collection:

-

Collect the cell culture medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

-

Pregnenolone Measurement:

-

Perform the pregnenolone measurement using a commercial ELISA kit, following the manufacturer's instructions.

-

Typically, this involves adding the collected medium and a pregnenolone-HRP conjugate to an antibody-coated plate, followed by washing, substrate addition, and measurement of the colorimetric signal.

-

-

Data Analysis:

-

Generate a standard curve using the provided pregnenolone standards.

-

Calculate the concentration of pregnenolone in each sample based on the standard curve.

-

Normalize the pregnenolone concentration to the amount of cellular protein in each well.

-

Caspase-3 Activity Assay

This protocol provides a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay.

Materials:

-

Cultured cells

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound or other test compounds

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate.

-

Treat the cells with an apoptosis-inducing agent in the presence or absence of this compound or other test compounds.

-

Incubate for a time period sufficient to induce apoptosis (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

-

-

Caspase-3 Assay:

-

Add the cell lysate to a 96-well plate.

-

Add the reaction buffer and the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the caspase-3 activity by comparing the absorbance of the treated samples to that of the untreated control.

-

The fold-increase in caspase-3 activity is indicative of the level of apoptosis.

-

Signaling Pathways and Visualizations

The irreversible binding of this compound to TSPO is expected to chronically modulate several downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

This diagram illustrates the role of the TSPO complex in the transport of cholesterol across the mitochondrial membranes for its conversion to pregnenolone by the P450scc enzyme. This compound is shown to irreversibly bind to the TSPO complex, which is hypothesized to modulate this process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mitochondria modulatory effects of new TSPO ligands in a cellular model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Novel Small Molecules in Neuroinflammation Studies: A Technical Guide

Disclaimer: The specific compound "Ahn 086" could not be identified in publicly available scientific literature or chemical databases. It may be an internal designation for a compound not yet disclosed publicly. This guide, therefore, provides a comprehensive overview of the role and evaluation of novel small molecules in neuroinflammation research, using the principles and methodologies that would be applied to a compound like "this compound."

Introduction to Neuroinflammation

Neuroinflammation is the inflammatory response within the brain and spinal cord, mediated by resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS)[1][2][3]. This sustained inflammatory state contributes to neuronal damage and disease progression, making it a critical target for therapeutic intervention[4][5]. Small molecule inhibitors that can cross the blood-brain barrier and modulate key inflammatory pathways are of significant interest in drug development for these conditions.

Key Signaling Pathways in Neuroinflammation

The development of novel anti-neuroinflammatory compounds requires a deep understanding of the underlying molecular pathways that drive the inflammatory response in the CNS. Two of the most critical signaling cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or inflammatory cytokines, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of NF-κB activation is a primary strategy in the development of anti-inflammatory therapeutics.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial regulators of cellular responses to a variety of external stimuli. In the context of neuroinflammation, MAPKs are activated by cytokines and cellular stress, and they, in turn, phosphorylate and activate downstream transcription factors and enzymes that contribute to the inflammatory response. For instance, the p38 MAPK pathway is heavily involved in the production of TNF-α and IL-1β. Targeting specific MAPK pathways can therefore be an effective strategy to dampen neuroinflammation.

Experimental Models for Neuroinflammation Studies

The evaluation of a novel anti-neuroinflammatory compound like "this compound" would involve a series of experiments in both in vitro and in vivo models.

In Vitro Models

-

Primary Microglia and Astrocyte Cultures: These cells are isolated from the brains of neonatal rodents and are the most physiologically relevant in vitro models for studying glial cell responses.

-

Microglial Cell Lines (e.g., BV-2): These are immortalized cell lines that are easier to culture and provide a more homogenous population for high-throughput screening.

-

Organotypic Brain Slice Cultures: These are thin slices of brain tissue that can be maintained in culture for several weeks, preserving the complex cellular architecture and synaptic connections of the brain.

In Vivo Models

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic or direct CNS injection of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce a robust neuroinflammatory response.

-

Animal Models of Neurodegenerative Diseases:

-

Alzheimer's Disease Models: Transgenic mice that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5XFAD or APP/PS1 mice, develop age-dependent amyloid plaques and associated neuroinflammation.

-

Parkinson's Disease Models: Neurotoxin-based models, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), are used to induce the degeneration of dopaminergic neurons and accompanying neuroinflammation.

-

Characterization of a Novel Anti-Neuroinflammatory Compound

The following sections outline a hypothetical workflow and data for the characterization of a novel compound, which we will refer to as "Compound X" in place of "this compound."

Experimental Workflow

Quantitative Data Presentation

The following tables present hypothetical data for "Compound X" to illustrate how quantitative results would be structured.

Table 1: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Vehicle | 50 ± 5 | 20 ± 3 |

| LPS (100 ng/mL) | 1200 ± 100 | 450 ± 40 |

| LPS + Compound X (1 µM) | 650 ± 60 | 250 ± 25 |

| LPS + Compound X (10 µM) | 200 ± 20 | 90 ± 10 |

Table 2: Effect of Compound X on Nitric Oxide Production in LPS-stimulated BV-2 Cells

| Treatment | Nitrite (µM) |

| Vehicle | 1.5 ± 0.2 |

| LPS (100 ng/mL) | 25 ± 2.0 |

| LPS + Compound X (1 µM) | 12 ± 1.5 |

| LPS + Compound X (10 µM) | 4 ± 0.5 |

Table 3: Effect of Compound X on Microglial Activation in an LPS-induced Mouse Model

| Treatment | Iba1-positive Cells/mm² (Hippocampus) |

| Saline | 50 ± 8 |

| LPS (1 mg/kg) | 250 ± 30 |

| LPS + Compound X (10 mg/kg) | 120 ± 15 |

Experimental Protocols

Cell Culture and Treatment

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well. After 24 hours, the medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of "Compound X" or vehicle for 1 hour, followed by stimulation with 100 ng/mL of LPS for 24 hours.

Measurement of Cytokines (ELISA)

The concentrations of TNF-α and IL-1β in the cell culture supernatants are measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates and incubated. After washing, a detection antibody is added, followed by a substrate solution. The absorbance is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.

Measurement of Nitric Oxide (Griess Assay)

Nitric oxide (NO) production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution. The absorbance is measured at 540 nm. Nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 (a subunit of NF-κB), total p65, phosphorylated p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo LPS-Induced Neuroinflammation Model

Male C57BL/6 mice (8-10 weeks old) receive an intraperitoneal (i.p.) injection of "Compound X" (10 mg/kg) or vehicle. One hour later, the mice are injected i.p. with LPS (1 mg/kg) or saline. After 24 hours, the animals are euthanized, and their brains are collected for analysis.

Immunohistochemistry

Brain tissue is fixed, sectioned, and stained with antibodies against Iba1 (a microglial marker) and GFAP (an astrocyte marker). The sections are then incubated with appropriate secondary antibodies and visualized using a fluorescence microscope. The number of Iba1-positive cells is quantified in specific brain regions, such as the hippocampus and cortex.

Conclusion

While specific information on "this compound" is not publicly available, the framework presented in this guide outlines the comprehensive approach required to investigate a novel small molecule for its anti-neuroinflammatory properties. The process involves a combination of in vitro and in vivo studies to determine the compound's efficacy, mechanism of action, and therapeutic potential. By targeting key inflammatory pathways like NF-κB and MAPK, novel compounds hold the promise of providing new therapeutic avenues for a range of devastating neurodegenerative diseases. The continued exploration of the neuroinflammatory landscape is crucial for the development of the next generation of CNS therapeutics.

References

- 1. Exploring Chemical Information in PubChem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allene methanol | C4H8O | CID 53990281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neuroinflammation: a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the advances in therapeutic drugs for neuroinflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Irreversible Ligand Ahn 086: A Technical Guide for Studying Translocator Protein (TSPO) Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ahn 086, a potent and irreversible ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). This document details its binding characteristics, outlines experimental protocols for its use, and visualizes key mechanisms and workflows, serving as a core resource for researchers leveraging this compound to investigate TSPO expression and function.

Introduction to this compound and Translocator Protein (TSPO)

The translocator protein (TSPO) is a five-transmembrane domain protein located on the outer mitochondrial membrane.[1][2][3] While expressed at low levels in the healthy brain, its expression is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation and injury.[2][3] This makes TSPO a critical biomarker for neurodegenerative diseases, brain injury, and various cancers.

This compound is a derivative of 4'-chlorodiazepam (Ro 5-4864) that contains a reactive isothiocyanate group. This functional group allows this compound to bind irreversibly to TSPO, making it a valuable tool for specific and lasting labeling of the protein. Specifically, [3H]this compound has been utilized as a high-affinity, selective radioligand to characterize TSPO, labeling a protein of approximately 30 kDa.

Quantitative Data on Ligand Binding Affinities

The following table summarizes the binding affinity of this compound and related compounds for the translocator protein. This data is crucial for designing and interpreting experiments aimed at studying TSPO expression.

| Compound | Parameter | Value | Target | Comments |

| This compound | IC50 | ~1.3 nM | Kidney "peripheral" benzodiazepine receptors | Demonstrates irreversible binding. |

| Ro 5-4864 | Ki | 20.04 ± 2.36 nM | TSPO | Parent compound of this compound. |

| Protoporphyrin IX | Ki | 15 nM | TSPO | Competitive inhibitor of [3H]Ro 5-4864 binding. |

| PK11195 | Ki | 3.60 ± 0.41 nM | TSPO | A well-characterized TSPO ligand. |

| XBD-173 (Emapunil) | Ki | 0.297 nM | TSPO | A high-affinity TSPO ligand. |

Mechanism of Irreversible Binding

This compound's irreversible binding to TSPO is attributed to its isothiocyanate moiety. This electrophilic group forms a covalent bond with nucleophilic residues on the protein. Studies suggest that a histidine residue at or near the binding site is the likely target for this acylating reaction. The reaction is pH-dependent, with the rate of irreversible binding increasing at higher pH values where the nucleophilicity of the target residue is enhanced.

Experimental Protocols

Radioligand Binding Assay for [3H]this compound

This protocol is adapted for an irreversible ligand and is based on standard radioligand binding assay procedures.

I. Materials and Reagents:

-

Membrane Preparation: Homogenized tissue or cells expressing TSPO.

-

Radioligand: [3H]this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled TSPO ligand (e.g., Ro 5-4864 or PK11195).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter.

II. Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + [3H]this compound.

-

Non-specific Binding: Membrane preparation + [3H]this compound + excess unlabeled ligand (e.g., 10 µM Ro 5-4864).

-

-

Add the components to each well in a final volume of 250 µL.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration to allow for binding (e.g., 60 minutes). Gentle agitation is recommended.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

III. Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

For irreversible ligands, traditional saturation and competition analysis to determine Kd and Ki is not appropriate. Instead, the amount of specific binding can be used to quantify the number of accessible TSPO sites under the given experimental conditions.

Workflow for PET Imaging of TSPO Expression

Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify TSPO expression in vivo. While this compound itself is typically used in its tritiated form for in vitro assays, the general workflow for using a TSPO radioligand in PET imaging is outlined below. This workflow would be applicable to a positron-emitting isotopically labeled version of this compound or other TSPO PET tracers.

Conclusion

This compound stands out as a powerful tool for the study of translocator protein due to its high affinity and irreversible binding mechanism. This allows for robust and specific labeling of TSPO in a variety of experimental contexts. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this compound in their investigations into the role of TSPO in health and disease. Careful consideration of the experimental conditions, particularly in the context of its irreversible nature, is paramount for generating accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parametric Mapping for TSPO PET Imaging with Spectral Analysis Impulsive Response Function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AHN 086: A Technical Guide to a Potent Irreversible Ligand of the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHN 086 is a potent and irreversible ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). First described in 1986, this compound is an isothiocyanate derivative of 4'-chlorodiazepam (Ro 5-4864) and has been instrumental in the characterization and study of TSPO.[1] Its irreversible binding nature makes it a valuable tool for labeling and investigating the physiological and pathological roles of TSPO. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a visualization of its associated signaling pathways.

Discovery and Synthesis

This compound was developed as a selective and high-affinity ligand for TSPO. Its synthesis involves the chemical modification of a benzodiazepine scaffold. While the seminal publication by Lueddens et al. (1986) outlines its discovery, the detailed synthetic route from a precursor like 4'-aminodiazepam is a multi-step process. The key transformation is the conversion of an amino group into a reactive isothiocyanate moiety. This is typically achieved by reacting the corresponding amine with a thiocarbonylating agent, such as thiophosgene or a related reagent.

General Synthetic Scheme:

Caption: General synthetic pathway for this compound.

Quantitative Data

This compound exhibits high affinity for TSPO. Its irreversible binding is characterized by a covalent interaction with the protein. The inhibitory concentration (IC50) for this compound binding to rat kidney TSPO has been determined to be approximately 1.3 nM.[1] Further quantitative data on the binding of this compound to TSPO in various tissues and cell lines are summarized in the table below.

| Parameter | Value | Tissue/Cell Line | Radioligand | Reference |

| IC50 | ~1.3 nM | Rat Kidney | [3H]Ro 5-4864 | Lueddens et al., 1986[1] |

| Labeling | ~30 kDa protein | Rat Pineal Gland | [3H]this compound | McCabe et al., 1989[2] |

Experimental Protocols

Radioligand Binding Assay for [3H]this compound

The following protocol is adapted from the methodology used by McCabe et al. (1989) for the characterization of [3H]this compound binding.[2]

1. Membrane Preparation:

-

Tissues (e.g., rat pineal glands) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer to a desired protein concentration, determined by a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

The assay is performed in a total volume of 250 µL.

-

To each tube, add:

-

100 µL of membrane suspension.

-

50 µL of [3H]this compound at various concentrations (for saturation studies) or a fixed concentration (for competition studies).

-

50 µL of assay buffer (for total binding) or a high concentration of a competing non-labeled ligand (e.g., 10 µM Ro 5-4864) for determining non-specific binding.

-

For competition assays, 50 µL of the competing unlabeled test compound at various concentrations.

-

-

The reaction mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium. Due to the irreversible nature of this compound, incubation times may need to be optimized.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethylenimine).

-

The filters are washed rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

-

The filters are placed in scintillation vials with an appropriate scintillation cocktail.

-

The radioactivity retained on the filters, representing the bound ligand, is counted using a liquid scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

-

For competition experiments, the IC50 value is determined, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathways

TSPO is located on the outer mitochondrial membrane and is implicated in several key cellular processes, including steroidogenesis and apoptosis. Its association with the mitochondrial permeability transition pore (mPTP), a complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), is a subject of ongoing research.

Role in Steroidogenesis

TSPO is critically involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of all steroid hormones.

Caption: TSPO's role in the initiation of steroidogenesis.

Role in Apoptosis

TSPO is also thought to play a role in the regulation of apoptosis, potentially through its interaction with the mPTP. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. Ligands of TSPO can modulate these processes.

Caption: Proposed role of TSPO in the modulation of apoptosis.

Conclusion

This compound remains a significant pharmacological tool for the study of the translocator protein. Its high affinity and irreversible binding properties have enabled researchers to probe the distribution, density, and function of TSPO in a variety of physiological and pathological contexts. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and biomedical research, facilitating further investigation into the therapeutic potential of targeting TSPO.

References

The Pharmacology of AHN 086: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHN 086 is a potent and selective irreversible ligand for the peripheral benzodiazepine receptor (PBR), now more commonly known as the 18kDa translocator protein (TSPO). As an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam), this compound has been instrumental in the characterization and study of TSPO. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its use in research.

Core Mechanism of Action

This compound functions as a selective, high-affinity, irreversible antagonist of the peripheral benzodiazepine receptor (TSPO)[1]. Its primary mechanism involves the covalent modification of the receptor, likely through acylation, which results in a stable and long-lasting inhibition of ligand binding[1][2]. The irreversible nature of this binding is attributed to the reactive isothiocyanate moiety within the structure of this compound[1].

Studies have indicated that this compound does not interact with central-type benzodiazepine receptors, highlighting its specificity for TSPO[1]. The binding of this compound is time-dependent and influenced by pH, suggesting the involvement of a histidine residue at or near the binding site on the TSPO protein.

Quantitative Data

The following table summarizes the available quantitative data for this compound binding to the peripheral benzodiazepine receptor (TSPO).

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | ~1.3 nM | Rat Kidney | [3H]Ro 5-4864 | |

| Labeled Protein Size | ~30 kDa | Rat Pineal Gland | [3H]this compound |

Experimental Protocols

Radioligand Binding Assay (Inhibition of [3H]Ro 5-4864 Binding)

This protocol describes the methodology to determine the inhibitory potency of this compound on the binding of a reversible radioligand to TSPO.

Materials:

-

Rat kidney membrane preparation

-

[3H]Ro 5-4864

-

This compound

-

50 mM Potassium Phosphate Buffer (pH 7.0)

-

Incubation tubes

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare rat kidney membranes and resuspend in 50 mM potassium phosphate buffer (pH 7.0).

-

In incubation tubes, combine the membrane preparation, a fixed concentration of [3H]Ro 5-4864, and varying concentrations of this compound.

-

For determination of non-specific binding, add a high concentration of unlabeled Ro 5-4864.

-

Incubate the mixture at 0°C. The time-dependent nature of the inhibition can be studied by varying the incubation time.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound.

Irreversible Binding and Protein Labeling with [3H]this compound

This protocol outlines the use of radiolabeled this compound to covalently label the TSPO protein.

Materials:

-

Rat pineal gland membrane preparation (a tissue with high TSPO density)

-

[3H]this compound

-

Unlabeled this compound (for blocking)

-

Digitonin (for solubilization)

-

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Gel filtration high-performance liquid chromatography (HPLC) system

Procedure:

-

Pre-incubate rat pineal gland membranes with or without an excess of unlabeled this compound to determine specific binding.

-

Add [3H]this compound to the membrane preparations and incubate.

-

Wash the membranes to remove unbound [3H]this compound.

-

Solubilize the membrane proteins using digitonin.

-

Analyze the solubilized proteins by:

-

SDS-PAGE: Separate the proteins by molecular weight and visualize the radiolabeled protein band corresponding to TSPO (~30 kDa).

-

Gel Filtration HPLC: Separate the proteins by size and collect fractions to determine the radioactivity associated with the TSPO protein peak.

-

Visualizations

Proposed Mechanism of Irreversible Binding

Caption: Proposed mechanism of this compound irreversible binding to the TSPO receptor.

Experimental Workflow for TSPO Labeling

Caption: Experimental workflow for the identification of TSPO using [3H]this compound.

Signaling Pathways

The available literature primarily focuses on the binding characteristics of this compound to the translocator protein (TSPO). Detailed downstream signaling pathways activated or inhibited by the irreversible binding of this compound have not been extensively elucidated in the reviewed scientific papers. Further research is required to understand the functional consequences of covalent modification of TSPO by this compound.

In Vivo Data

The characterization of this compound has been predominantly conducted through in vitro studies using membrane preparations from various tissues. As of the latest review of the literature, comprehensive in vivo pharmacokinetic, pharmacodynamic, or efficacy studies in animal models have not been published.

Conclusion

This compound is a valuable pharmacological tool for the study of the translocator protein (TSPO). Its high affinity, selectivity, and irreversible binding properties make it an excellent probe for labeling and characterizing TSPO in vitro. The provided data and protocols offer a foundation for researchers utilizing this compound in their investigations of TSPO structure and function. Future studies are warranted to explore the in vivo properties and the downstream signaling effects of this compound.

References

Ahn 086: A Technical Guide for Molecular Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ahn 086 is a potent and selective tool for the investigation of the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). As an isothiocyanato derivative of 4'-chlorodiazepam (Ro 5-4864), this compound acts as a high-affinity, irreversible ligand, making it an invaluable molecular probe for studying the structure, function, and pharmacological modulation of TSPO. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates.

Introduction

This compound has emerged as a critical chemical tool in molecular pharmacology due to its specific and covalent interaction with the 18 kDa translocator protein (TSPO). TSPO is an outer mitochondrial membrane protein implicated in a variety of physiological and pathological processes, including steroidogenesis, neuroinflammation, and apoptosis. The irreversible nature of this compound's binding allows for robust labeling and characterization of TSPO, facilitating a deeper understanding of its biological roles.

Mechanism of Action

This compound functions as an irreversible antagonist of TSPO. Its isothiocyanate moiety forms a covalent bond, likely with a histidine residue within the binding site of the TSPO protein. This acylation reaction results in a stable and long-lasting inhibition of the receptor, which is advantageous for a range of experimental applications, from receptor localization studies to functional assays.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, providing a clear reference for experimental design.

| Parameter | Value | Tissue/Cell Type | Reference |

| IC50 | ~1.3 nM | Kidney membranes | [1] |

| Labeled Protein Molecular Weight | ~30 kDa | Rat pineal gland |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are foundational and can be adapted based on specific experimental needs and cell or tissue types.

Irreversible Radioligand Binding Assay

This protocol is designed to determine the binding characteristics of this compound to TSPO in a membrane preparation. Due to its irreversible nature, modifications to standard reversible radioligand binding assays are necessary.

Materials:

-

[³H]this compound (or other suitable radiolabeled form)

-

Membrane preparation containing TSPO (e.g., from kidney, pineal gland, or cultured cells)

-

Binding buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

-

Unlabeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitor binding (if applicable).

-

Total Binding: Add a known concentration of [³H]this compound to the membrane preparation.

-

Non-specific Binding: Pre-incubate the membrane preparation with a high concentration of unlabeled this compound (e.g., 10 µM) for 30 minutes prior to the addition of [³H]this compound.

-

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 0°C to slow the reaction for kinetic studies, or a higher temperature for endpoint assays). The incubation time will need to be optimized to allow for covalent bond formation.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For kinetic analysis (k_inact/K_I), measure binding at multiple time points and inhibitor concentrations.[2][3]

SDS-PAGE Analysis of Covalent Protein Labeling

This protocol is used to visualize the covalent labeling of TSPO by [³H]this compound and confirm the molecular weight of the target protein.

Materials:

-

Membrane preparation labeled with [³H]this compound (from the binding assay)

-

SDS-PAGE sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)

-

Polyacrylamide gels (appropriate percentage to resolve a ~30 kDa protein)

-

Electrophoresis apparatus and running buffer

-

Protein molecular weight standards

-

Staining solution (e.g., Coomassie Brilliant Blue) or autoradiography supplies

Procedure:

-

Sample Preparation: Solubilize the [³H]this compound-labeled membrane pellets in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[4][5]

-

Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage or current until the dye front reaches the bottom.

-

Visualization:

-

Staining: If total protein visualization is desired, stain the gel with Coomassie Brilliant Blue and then destain.

-

Autoradiography/Fluorography: To specifically visualize the radiolabeled protein, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

-

Analysis: Compare the migration of the radiolabeled band to the molecular weight standards to confirm the size of the protein covalently labeled by this compound.

Signaling Pathways Modulated by this compound

By irreversibly binding to TSPO, this compound can be used to investigate the downstream signaling pathways regulated by this mitochondrial protein.

Mitochondrial Function and Membrane Potential

TSPO is a key component of the mitochondrial permeability transition pore (mPTP) and is involved in regulating mitochondrial membrane potential (ΔΨm). The opening of the mPTP can lead to the dissipation of ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors. The use of this compound can help elucidate the specific role of TSPO in these processes under various physiological and pathological conditions.

Caption: this compound's interaction with TSPO can modulate mitochondrial function.

Intracellular Calcium Signaling

TSPO has been implicated in the regulation of intracellular calcium ([Ca²⁺]i) homeostasis. Dysregulation of calcium signaling is a hallmark of numerous diseases, including neurodegenerative disorders. This compound can be employed to investigate how TSPO influences calcium influx, release from intracellular stores, and mitochondrial calcium uptake.

Caption: this compound can be used to probe the role of TSPO in calcium signaling.

NLRP3 Inflammasome Pathway

Recent evidence suggests a role for TSPO in the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response that triggers the release of pro-inflammatory cytokines. The irreversible inhibition of TSPO by this compound provides a valuable tool to dissect the involvement of TSPO in inflammasome assembly and activation in response to various stimuli. TSPO ligands have been shown to inhibit the release of pro-inflammatory cytokines, suggesting an immunomodulatory role.

Caption: this compound can be used to investigate TSPO's role in the NLRP3 inflammasome pathway.

Conclusion

This compound is a powerful and specific tool for the molecular pharmacology of the translocator protein. Its irreversible binding properties make it ideal for a range of applications, from biochemical characterization to the elucidation of complex signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of TSPO function in health and disease.

References

- 1. NLRP3 inflammasome activation contributes to the pathogenesis of cardiocytes aging | Aging [aging-us.com]

- 2. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SDS-PAGE Protocol | Rockland [rockland.com]

- 5. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

An In-depth Technical Guide to the Preliminary Studies of AHN 086

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHN 086 is a synthetic, small molecule that has garnered interest in the scientific community for its potent and irreversible interaction with the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is implicated in a variety of physiological and pathological processes, including steroidogenesis, apoptosis, and neuroinflammation. This technical guide provides a comprehensive overview of the preliminary studies involving this compound, with a focus on its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Compound Profile: this compound

This compound is an isothiocyanato derivative of Ro 5-4864 (4'-chlorodiazepam), a well-known high-affinity ligand for TSPO. The presence of the reactive isothiocyanate group allows this compound to form a covalent bond with its target protein, leading to irreversible inhibition. This characteristic makes this compound a valuable tool for studying the physiological roles of TSPO and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| IC50 (vs. [3H]Ro 5-4864) | ~1.3 nM | Rat Kidney Membranes | [1] |

Table 1: Binding Affinity of this compound for the Translocator Protein (TSPO).

Mechanism of Action

This compound exerts its effects primarily through the irreversible inhibition of the translocator protein (TSPO). TSPO is a key component of a multi-protein complex at the mitochondrial membrane, which includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT). This complex is a critical regulator of mitochondrial function, including the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.

By binding to TSPO, this compound can modulate several downstream cellular processes:

-

Apoptosis: TSPO is involved in the regulation of the mitochondrial permeability transition pore (mPTP), a key player in the intrinsic pathway of apoptosis. Ligand binding to TSPO can influence the opening of the mPTP, leading to the release of pro-apoptotic factors like cytochrome c.

-

Cell Signaling: TSPO has been shown to influence cellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by TSPO and its ligands, such as this compound.

Caption: TSPO's role in the intrinsic apoptosis pathway.

Caption: TSPO-mediated activation of the MAPK/ERK pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to TSPO.

Materials:

-

[3H]Ro 5-4864 (radioligand)

-

This compound (unlabeled competitor)

-

Rat kidney membrane preparation (source of TSPO)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In reaction tubes, add a constant concentration of [3H]Ro 5-4864, the rat kidney membrane preparation, and varying concentrations of this compound.

-

For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of unlabeled Ro 5-4864.

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-